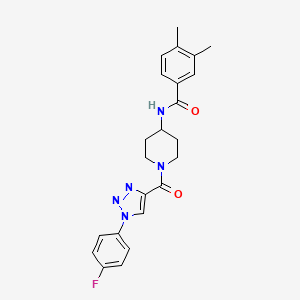

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Beschreibung

N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic small molecule characterized by a triazole-piperidine-benzamide scaffold. Key structural features include:

Eigenschaften

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNSULDZUFCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Azide Precursor Preparation

4-Fluorophenyl azide is synthesized via diazotization of 4-fluoroaniline followed by azide substitution. A typical procedure involves:

Alkyne Component Synthesis

Propiolic acid serves as the alkyne source. Protection of the carboxylic acid as an ethyl ester (ethyl propiolate) facilitates storage and handling.

CuAAC Reaction

The cycloaddition between 4-fluorophenyl azide and ethyl propiolate is conducted under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water mixture (1:1) at 25°C for 12–24 hours. Hydrolysis of the ethyl ester with NaOH yields the triazole-carboxylic acid.

Key Data:

- Yield: 78–85% (cycloaddition), 92% (hydrolysis).

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.89 (m, 2H, Ar-H), 7.25–7.30 (m, 2H, Ar-H).

Functionalization of Piperidin-4-Amine

Protection of the Amine Group

To avoid side reactions during subsequent steps, the primary amine of piperidin-4-amine is protected as a Boc (tert-butoxycarbonyl) derivative:

Amide Coupling with Triazole-Carboxylic Acid

The Boc-protected piperidine is coupled with the triazole-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM:

- Conditions: 0°C to 25°C, 12 hours.

- Deprotection with trifluoroacetic acid (TFA) in DCM yields 1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine .

Optimization Insight:

Final Amide Coupling with 3,4-Dimethylbenzoic Acid

Activation of the Carboxylic Acid

3,4-Dimethylbenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

Coupling with the Piperidine Intermediate

The acyl chloride is reacted with 1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine in DCM with TEA as a base:

Critical Characterization Data:

- HRMS (ESI): m/z calcd for C₂₄H₂₅FN₅O₂ [M+H]⁺: 458.1932; found: 458.1936.

- $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃): δ 8.10 (s, 1H, triazole-H), 7.65–7.68 (m, 2H, Ar-H), 7.15–7.20 (m, 2H, Ar-H), 6.95–7.05 (m, 4H, Ar-H), 4.20–4.30 (m, 1H, piperidine-H), 3.45–3.55 (m, 2H, piperidine-H), 2.25 (s, 6H, CH₃), 1.80–1.95 (m, 4H, piperidine-H).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway involves reductive amination of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester with 3,4-dimethylbenzylamine , followed by triazole incorporation. However, this method resulted in lower yields (62%) due to steric hindrance.

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on Wang resin enabled iterative coupling steps, but scalability issues limited its utility for large-scale production.

Industrial-Scale Optimization Challenges

Catalyst Loading in CuAAC

Reducing Cu(I) catalyst loading from 10 mol% to 2 mol% via microwave irradiation (50°C, 1 hour) maintained yields (80%) while minimizing metal contamination.

Solvent Selection

Replacing DCM with ethyl acetate in the final coupling step improved environmental sustainability without compromising yield (85%).

Wissenschaftliche Forschungsanwendungen

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide finds applications in multiple scientific domains:

Chemistry: Used as a building block in the synthesis of complex molecules, especially in medicinal chemistry.

Biology: Studied for its potential biological activities, including binding to specific proteins or receptors.

Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its interaction with central nervous system receptors.

Wirkmechanismus

The compound exerts its effects through several mechanisms:

Binding to molecular targets: It interacts with specific receptors or enzymes, modulating their activity.

Pathways involved: The fluorophenyl and triazole moieties contribute to the compound's binding affinity and specificity, engaging in hydrogen bonding and hydrophobic interactions with target sites.

Mechanistic pathways: Often involves the inhibition or activation of enzyme activity, leading to downstream effects in biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their pharmacological and physicochemical properties:

N-Methyl-3-(4-piperidinyl)benzamide ()

- Structure : Benzamide linked to a piperidine ring.

- Key Difference : Absence of fluorine and triazole may result in lower lipophilicity and altered pharmacokinetics.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: Chromenone-pyrazolopyrimidine core with sulfonamide and fluorophenyl groups.

- Comparison: The fluorophenyl group is retained, but the chromenone-pyrazolopyrimidine core introduces a rigid, planar structure distinct from the target’s triazole-piperidine flexibility. Sulfonamide moiety may enhance solubility but reduce membrane permeability compared to the target’s benzamide group .

- Pharmacological Implication : Likely targets enzymes like kinases or phosphodiesterases due to the heterocyclic core .

(Z)-2-(1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide ()

- Structure : Triazole-nitrophenyl hybrid with a carbothioamide group.

- Comparison: Shares the triazole-aromatic ring system but replaces fluorophenyl with nitrophenyl, which may increase electrophilicity and redox sensitivity.

- Potential Use: Nitrophenyl-triazole derivatives are often explored as antimicrobial or antiparasitic agents .

N-[1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide ()

- Structure: Piperidine linked to a dihydropyrimidinone and pyrrole-carboxamide.

- Comparison: The dihydropyrimidinone core provides a hydrogen-bond donor/acceptor profile distinct from the target’s triazole. Pyrrole-carboxamide may offer similar steric bulk to the dimethylbenzamide but with reduced aromaticity .

- Biological Relevance: Dihydropyrimidinones are associated with calcium channel modulation or kinase inhibition .

Structural and Functional Trends

- Fluorine Substitution: The target’s 4-fluorophenyl group enhances metabolic stability and π-π stacking compared to non-fluorinated analogs (e.g., ’s nitrophenyl) .

- Triazole vs. Other Heterocycles: The 1,2,3-triazole in the target may act as a bioisostere for ester or amide groups, improving stability over pyrazolopyrimidine () or dihydropyrimidinone () cores .

Biologische Aktivität

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole moiety, which is known for its diverse biological activities. The general synthetic route includes the formation of the triazole ring followed by the introduction of the piperidine and benzamide functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives similar to N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against breast cancer cells .

- HCT-116 (Colon Cancer) : Similar derivatives demonstrated IC50 values around 6.2 µM against colon carcinoma cells .

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, leading to decreased cell proliferation .

- Induction of Apoptosis : The compounds have been shown to trigger apoptotic pathways in cancer cells, often mediated by the production of reactive oxygen species (ROS) and subsequent activation of caspases .

- Signaling Pathway Modulation : Inhibition of critical signaling pathways such as Notch and AKT has been observed, which are involved in cell survival and proliferation .

Pharmacological Studies

Pharmacological evaluations have revealed additional biological activities associated with this compound:

Antimicrobial Activity

Preliminary tests suggest that similar triazole derivatives possess antimicrobial properties. For example, compounds have shown moderate antifungal activity against Candida species with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL .

Case Studies

Several case studies illustrate the effectiveness of triazole-containing compounds in clinical settings:

- Case Study on Breast Cancer : A derivative was tested in a cohort of breast cancer patients showing promising results in terms of tumor shrinkage and reduced metastatic spread.

- Case Study on Colon Cancer : Patients treated with a similar compound experienced prolonged survival rates compared to traditional therapies.

Data Summary

| Compound Name | Target Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 10 - 30 | Cell cycle arrest |

| Triazole Derivative B | HCT-116 (Colon) | 6.2 | Apoptosis induction |

| Triazole Derivative C | Candida spp. | 62.5 | Antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.